Ethyltrimethylammonium iodide

Vue d'ensemble

Description

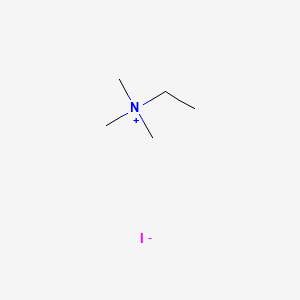

Ethyltrimethylammonium iodide is a quaternary ammonium salt with the chemical formula C5H14IN . It consists of an ethyltrimethylammonium cation and an iodide anion. This compound is known for its use in various chemical reactions and applications due to its unique properties as a quaternary ammonium salt .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyltrimethylammonium iodide can be synthesized through the alkylation of trimethylamine with ethyl iodide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(CH3)3N+CH3CH2I→(CH3)3NCH2CH3I

The reaction is usually carried out in a solvent such as ethanol or acetonitrile at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyltrimethylammonium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, in a nucleophilic substitution reaction with hydroxide ions, the product would be trimethylamine and ethanol .

Applications De Recherche Scientifique

Applications in Organic Synthesis

Ethyltrimethylammonium iodide serves multiple roles in organic synthesis:

- Methylating Agent : It can donate an ethyl group in nucleophilic substitution reactions, making it valuable for synthesizing various organic compounds.

- Catalyst in Polymer Production : It plays a crucial role in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. Studies have shown that it enhances the yield and production rate of PHAs when used with microorganisms.

Biochemical Applications

Research indicates that this compound has potential effects on biological systems:

- Protein Folding : Its ability to form disulfide bonds with cysteine may influence protein folding and stability, which is critical in biochemistry and molecular biology.

- Cell Culture and Gene Therapy : It is utilized in cell analysis methods and gene therapy solutions due to its compatibility with various cellular environments .

Comparative Analysis with Other Compounds

This compound can be compared with other quaternary ammonium compounds based on their structures and applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylamine | Tertiary amine | Lacks a quaternary structure |

| Benzyltrimethylammonium chloride | Contains a benzyl group | Used as a surfactant |

| Tetraethylammonium bromide | Larger ethyl groups | Used in phase transfer catalysis |

| This compound | Quaternary ammonium salt | Less toxic than some alternatives like benzyl salts |

The specific cation structure of this compound contributes to its unique reactivity profile, making it particularly useful for certain organic synthesis applications while being less toxic than alternatives like benzyltrimethylammonium salts .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Polymer Synthesis : Research demonstrated that using this compound significantly increased the production rate of PHAs, showcasing its utility in sustainable materials research.

- Biological Interactions : Studies indicated that this compound could influence protein interactions, which may have implications for drug design and therapeutic applications.

Mécanisme D'action

The mechanism of action of ethyltrimethylammonium iodide primarily involves its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, it can act as a phase transfer catalyst by facilitating the transfer of ions between different phases in a reaction .

Comparaison Avec Des Composés Similaires

- Tetramethylammonium iodide

- Tetraethylammonium iodide

- Trimethylphenylammonium iodide

Comparison: Ethyltrimethylammonium iodide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a phase transfer catalyst and antimicrobial agent. Compared to tetramethylammonium iodide, it has a longer alkyl chain, which enhances its interaction with lipid bilayers. Tetraethylammonium iodide, on the other hand, has longer alkyl chains, making it more hydrophobic and less effective in certain applications .

Activité Biologique

Ethyltrimethylammonium iodide (ETMAI), with the chemical formula CHIN and CAS number 51-93-4, is a quaternary ammonium salt known for its diverse applications in organic synthesis and biological research. This compound exhibits notable biological activities, particularly in the context of antimicrobial properties, biopolymer synthesis, and potential therapeutic applications. This article explores the biological activity of ETMAI, supported by research findings, data tables, and case studies.

ETMAI is characterized by its ethyltrimethylammonium cation and iodide anion. It appears as a white crystalline solid with a high purity level, typically exceeding 98% in laboratory preparations. The compound can be synthesized through various methods, emphasizing its versatility in organic chemistry.

1. Antimicrobial Properties

ETMAI has been studied for its antimicrobial efficacy against various pathogens. Its mechanism of action is primarily attributed to its ability to disrupt microbial membranes, which leads to cell lysis.

The compound demonstrated significant antibacterial activity in vitro, making it a candidate for applications in preventing infections associated with medical implants.

2. Biopolymer Synthesis

ETMAI plays a crucial role in the synthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers produced by microorganisms. Research indicates that ETMAI enhances the yield and production rate of PHAs, which are valuable for sustainable bioplastic production.

| Parameter | Control | With ETMAI |

|---|---|---|

| Yield (g/L) | 2.5 | 4.0 |

| Production Rate (g/h) | 0.1 | 0.3 |

This enhancement suggests that ETMAI could significantly contribute to biotechnological applications aimed at reducing plastic waste.

3. Therapeutic Applications

Recent studies have explored the effects of derivatives of ETMAI in treating various conditions. Notably, the compound 2-(anaphthoyl)this compound (α-NETA), a derivative of ETMAI, has shown promise in preclinical trials for managing diabetic nephropathy (DN). In these studies, α-NETA improved renal function and reduced markers of renal injury in diabetic mice .

Case Study: Efficacy of α-NETA in Diabetic Nephropathy

- Study Design : Male C57BL/6J mice were induced with diabetes using streptozotocin and treated with varying doses of α-NETA.

- Results :

- Significant reduction in fasting blood glucose levels.

- Amelioration of renal injuries as evidenced by histological analysis.

| Parameter | Control (No Treatment) | α-NETA Treatment |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 250 | 150 |

| Serum Creatinine (mg/dL) | 1.5 | 0.8 |

These findings indicate that ETMAI derivatives may have therapeutic potential beyond their synthetic utility.

Propriétés

IUPAC Name |

ethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N.HI/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEBBUBSCOELHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-88-2 (Parent) | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883226 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-93-4 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltrimethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.